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molecular formula C12H10ClN3 B8646854 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile

4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile

Cat. No. B8646854
M. Wt: 231.68 g/mol
InChI Key: NCJBTZGRLAGOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06140508

Procedure details

combining 1-(4-Cyanobenzyl)-5-Hydroxymethyl-imidazole of formula IA ##STR37## with Vilsmeier reagent to obtain 1-(4-Cyanobenzyl)-5-Chloromethylimidazole of formula IF: ##STR38##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:16]=[CH:15][C:6]([CH2:7][N:8]2[C:12]([CH2:13]O)=[CH:11][N:10]=[CH:9]2)=[CH:5][CH:4]=1)#[N:2].C[N+](C)=C[Cl:20].[Cl-]>>[C:1]([C:3]1[CH:16]=[CH:15][C:6]([CH2:7][N:8]2[C:12]([CH2:13][Cl:20])=[CH:11][N:10]=[CH:9]2)=[CH:5][CH:4]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(CN2C=NC=C2CO)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](=CCl)C.[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(CN2C=NC=C2CCl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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